![molecular formula C14H12N2O4 B094768 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 17557-76-5](/img/structure/B94768.png)
4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid
Overview
Description
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid, also known as Benzidine-2,20-dicarboxylic acid, is a chemical compound .
Synthesis Analysis
This compound is synthesized from 3-nitrobenzoic acid by reduction with zinc dust and sodium hydroxide solution to form the hydrazo compound. This is followed by rearrangement using hydrochloric acid to form the dihydrochloride .Chemical Reactions Analysis
Benzidine-2,20-dicarboxylic acid is made from 3-nitrobenzoic acid by reduction with zinc dust and sodium hydroxide solution to form the hydrazo compound. This is followed by rearrangement using hydrochloric acid to form the dihydrochloride .Scientific Research Applications
Preparation of Aromatic Polyimides
This compound is used in the synthesis of new soluble polyimides. The polyimides are synthesized from different 4,4’-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4’-oxydiphthalic anhydride (ODPA) . These polyimides exhibit excellent thermal stability and relatively low coefficients of thermal expansion and dielectric constants .
Synthesis of Schiff Bases
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid is used in the synthesis of symmetrical Schiff bases. These Schiff bases are then reacted with copper-, iron- and zinc-acetate to produce the corresponding complexes . These complexes are characterized by 1H-, 13C-NMR, IR and UV-Vis spectroscopy and elemental analysis .
Biomedical Applications
The Schiff bases and their complexes synthesized from 4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid are investigated for their potential as anticancer or antimicrobial agents .
Synthesis of Polyimide Ionomers
This compound is used in the synthesis of new polyimide ionomers. The ionomers are synthesized from 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid and discussed for their film-forming properties and membrane stability under hydrogen-air fuel cell conditions .
Synthesis of Various Derivatives of 4H-chromenes
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid is used in the synthesis of various derivatives of 4H-chromenes .
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the fabrication of carboxyl-containing covalent organic frameworks (cofs) which have shown good adsorption performance on congo red .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonds and π–π stacking interactions . This interaction results in the formation of a new carboxyl-containing COF .
Biochemical Pathways
The compound is involved in the polymerization process to form cofs .
Result of Action
The compound has been used to fabricate cofs that show good adsorption performance on congo red .
Action Environment
The compound has been used in the fabrication of cofs, which are typically stable and robust materials .
properties
IUPAC Name |
5-amino-2-(4-amino-2-carboxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDOBRSMHTMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)C2=C(C=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid contribute to the formation of the 2D luminescent complex?
A1: 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid acts as an organic linker in the formation of the 2D luminescent complex. [] It coordinates to zinc ions through its carboxylic acid groups, creating a repeating framework structure. This framework serves as a scaffold for the luminescent properties inherited from the incorporated HLC-NH2 ligand.
Q2: What is significant about the observed time-dependent luminescence conversion in HLC-NH2-TPE?
A2: The time-dependent luminescence conversion of HLC-NH2-TPE in a DMF/H2O (v:v/1:9) mixture suggests a dynamic structural change within the material. [] This could be due to solvent interactions influencing the aggregation state of the AIE-active TPE unit over time, leading to altered luminescence. Investigating this phenomenon could provide insights into designing materials with tunable optical properties for applications like sensors or displays.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.